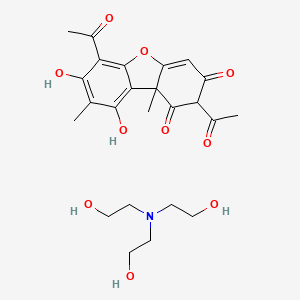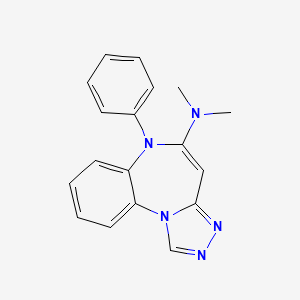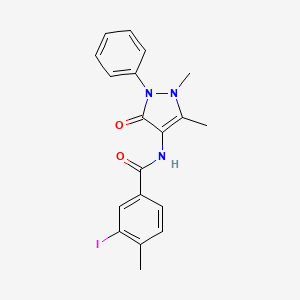
Einecs 259-738-9
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Einecs 259-738-9 is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The specific details of this compound, including its chemical name and molecular formula, are essential for understanding its properties and applications.
Métodos De Preparación
The preparation methods for Einecs 259-738-9 involve various synthetic routes and reaction conditions. Industrial production methods typically include:
Synthetic Routes: The synthesis of this compound may involve multiple steps, including the use of specific reagents and catalysts to achieve the desired chemical structure.
Reaction Conditions: The reaction conditions, such as temperature, pressure, and solvent, play a crucial role in the successful synthesis of the compound.
Industrial Production: Large-scale production methods are optimized for efficiency and yield, often involving continuous processes and advanced equipment to ensure consistent quality.
Análisis De Reacciones Químicas
Einecs 259-738-9 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The reduction process involves the gain of hydrogen or the loss of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions involve the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions: The choice of reagents and reaction conditions depends on the desired transformation and the specific properties of this compound.
Major Products: The major products formed from these reactions vary based on the type of reaction and the specific conditions used.
Aplicaciones Científicas De Investigación
Einecs 259-738-9 has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent or intermediate in various chemical reactions and synthesis processes.
Biology: The compound may be used in biological studies to understand its effects on living organisms and cellular processes.
Medicine: Research into the potential therapeutic applications of this compound includes its use in drug development and pharmacological studies.
Industry: Industrial applications may involve the use of this compound in the production of materials, chemicals, and other products.
Mecanismo De Acción
The mechanism of action of Einecs 259-738-9 involves its interaction with specific molecular targets and pathways This interaction can lead to various effects, depending on the nature of the compound and its application
Comparación Con Compuestos Similares
Einecs 259-738-9 can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with comparable chemical structures or properties. The comparison involves examining factors such as:
Chemical Structure: Differences in the molecular structure can lead to variations in reactivity and applications.
Properties: Physical and chemical properties, such as solubility, stability, and reactivity, are essential for understanding the compound’s behavior.
Applications: Comparing the applications of similar compounds can provide insights into the specific advantages and limitations of this compound.
Conclusion
This compound is a versatile chemical compound with a wide range of applications in scientific research and industry. Understanding its preparation methods, chemical reactions, mechanism of action, and comparison with similar compounds is essential for leveraging its potential in various fields.
Propiedades
Número CAS |
55648-03-8 |
|---|---|
Fórmula molecular |
C24H31NO10 |
Peso molecular |
493.5 g/mol |
Nombre IUPAC |
2-[bis(2-hydroxyethyl)amino]ethanol;2,6-diacetyl-7,9-dihydroxy-8,9b-dimethyldibenzofuran-1,3-dione |
InChI |
InChI=1S/C18H16O7.C6H15NO3/c1-6-14(22)12(8(3)20)16-13(15(6)23)18(4)10(25-16)5-9(21)11(7(2)19)17(18)24;8-4-1-7(2-5-9)3-6-10/h5,11,22-23H,1-4H3;8-10H,1-6H2 |
Clave InChI |
RULZVYDQGSZNRR-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=C2C(=C1O)C3(C(=CC(=O)C(C3=O)C(=O)C)O2)C)C(=O)C)O.C(CO)N(CCO)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















